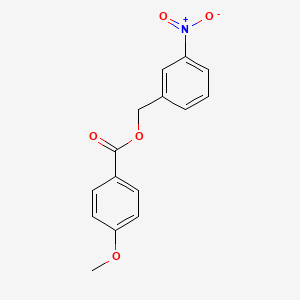![molecular formula C21H17FN2O B5800744 N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B5800744.png)
N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide, also known as LSN2478186, is a small molecule drug that has been developed as a potential treatment for various diseases, including cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide involves the inhibition of a specific protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins, making it an attractive target for cancer therapy. In addition, Hsp90 has been implicated in the pathogenesis of various neurological disorders, making it a potential target for neuroprotective therapies.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical models. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In neurological research, this compound has been shown to reduce neuroinflammation and oxidative stress, as well as improve cognitive function and motor deficits.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide in lab experiments is its high potency and specificity for Hsp90 inhibition, which allows for the precise modulation of Hsp90-dependent pathways. In addition, this compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or other solubilization methods.
Zukünftige Richtungen
There are several future directions for the development of N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide as a therapeutic agent. In cancer research, this compound could be further optimized for specific cancer types and combined with other anti-cancer agents for enhanced efficacy. In neurological research, this compound could be tested in clinical trials for the treatment of Alzheimer's disease and Parkinson's disease. In addition, the potential use of this compound in other diseases, such as infectious diseases and autoimmune disorders, could be explored. Overall, this compound represents a promising candidate for the development of novel therapeutics for various diseases.
Synthesemethoden
The synthesis of N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide involves several steps, including the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The resulting compound is then reacted with N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]amine to produce this compound. The overall yield of the synthesis is around 50%, and the purity of the final product is typically greater than 95%.
Wissenschaftliche Forschungsanwendungen
N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide has been studied extensively in preclinical models of cancer and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of various cancer cell lines, including breast, lung, and pancreatic cancer. In neurological research, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[3-(1,3-dihydroisoindol-2-yl)phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O/c22-20-11-4-3-10-19(20)21(25)23-17-8-5-9-18(12-17)24-13-15-6-1-2-7-16(15)14-24/h1-12H,13-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTRZSUMOVNQQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5800667.png)
![N-(3,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5800673.png)
![N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide](/img/structure/B5800681.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800694.png)

![N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5800707.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5800710.png)


![1-[4-(diethylamino)benzyl]-4-piperidinol](/img/structure/B5800729.png)
![2-(4-fluorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5800730.png)
![methyl 5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5800748.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5800754.png)
